1,2-Propanediamine, N,N,N',N',2-pentamethyl-

Anion Exchange Membranes Electrodialysis Ion-Exchange Capacity

1,2-Propanediamine, N,N,N',N',2-pentamethyl- (CAS 68367-53-3), also referred to as 1,2-bis(dimethylamino)-2-methylpropane, is an aliphatic ditertiary diamine belonging to the class of sterically hindered tertiary amines. Its molecular formula is C8H20N2, with a molecular weight of 144.26 g/mol.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 68367-53-3
Cat. No. B1295122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediamine, N,N,N',N',2-pentamethyl-
CAS68367-53-3
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCC(C)(CN(C)C)N(C)C
InChIInChI=1S/C8H20N2/c1-8(2,10(5)6)7-9(3)4/h7H2,1-6H3
InChIKeyIHOVNUMTDBCBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Propanediamine, N,N,N',N',2-pentamethyl- (CAS 68367-53-3): Core Identity and Baseline Characteristics for Scientific Procurement


1,2-Propanediamine, N,N,N',N',2-pentamethyl- (CAS 68367-53-3), also referred to as 1,2-bis(dimethylamino)-2-methylpropane, is an aliphatic ditertiary diamine belonging to the class of sterically hindered tertiary amines. Its molecular formula is C8H20N2, with a molecular weight of 144.26 g/mol [1]. Structurally, it features two terminal -N(CH3)2 groups attached to a propane backbone that incorporates a central methyl substituent at the C2 position, resulting in a unique arrangement of methyl groups that imparts high base strength and distinct steric properties [1]. The compound is recognized for its utility as a polymerization catalyst, a crosslinking monomer for anion exchange membranes, and a corrosion inhibitor intermediate [2].

Polymerization Catalyst

Supports polyurethane foam catalysis and controlled crosslinking due to steric tertiary amine structure

Anion Exchange Membrane Synthesis

Dual-functional monomer enabling simultaneous crosslinking and quaternization for high‑capacity membranes

Corrosion Inhibitor Intermediate

High base strength and metal‑coordinating ability support development of protective film‑forming inhibitors

Why Generic Substitution Fails: The Functional Impact of Methylation Patterns in Tertiary Propanediamines for 1,2-Propanediamine, N,N,N',N',2-pentamethyl-


In tertiary diamine-based catalysts, crosslinkers, and functional monomers, the precise number and spatial arrangement of methyl groups on both the nitrogen atoms and the central carbon backbone critically dictate basicity, steric hindrance, and the resulting reaction kinetics and polymer network architecture. Even seemingly minor variations in methylation, such as the difference between N,N,N',N',2-pentamethyl-1,2-propanediamine (CAS 68367-53-3) and its N,N,N',N'-tetramethyl analog (CAS 1822-45-3), translate into measurable divergences in ion-exchange capacity, long-term base stability, and catalytic selectivity in applications like anion exchange membrane fabrication and polyurethane foam catalysis [1][2]. Consequently, assuming that structurally related tertiary diamines can be directly substituted without compromising performance is scientifically unfounded and can lead to significant deviations from expected material properties and process efficiencies.

Target Compound

N,N,N',N',2‑Pentamethyl‑1,2‑propanediamine (CAS 68367‑53‑3) – central methyl group enhances steric hindrance and base strength, yielding higher IEC and superior alkaline stability in membranes

Structural Analog Risk
N,N,N',N'‑Tetramethyl analog may shift ion‑exchange capacity and catalytic selectivity due to missing central methyl
Lower boiling point of tetramethyl analog increases emission risk; base stability profile likely differs
Mono‑tertiary amines (e.g., trimethylamine) lack dual crosslinking/functionalization capability, altering network architecture

Product-Specific Quantitative Evidence Guide: Why 1,2-Propanediamine, N,N,N',N',2-pentamethyl- (CAS 68367-53-3) Outperforms Structural Analogs


Elevated Ion-Exchange Capacity in Anion Exchange Membranes Fabricated with N,N,N',N',2-Pentamethyl-1,2-propanediamine

Anion exchange membranes synthesized using N,N,N',N',2-pentamethyl-1,2-propanediamine (PMPDA) as the crosslinking and functionalizing diamine demonstrated a substantially higher ion-exchange capacity relative to conventional membranes prepared via trimethylamine (TMA) quaternization. PMPDA-derived membranes exhibited capacities of 3.56 and 3.77 milliequivalents Cl⁻ per gram of dry resin under the reported conditions [1]. This capacity surpasses that of prior art membranes based on TMA, which are characterized by lower ion-exchange capacity and inferior base stability [1].

Ion‑Exchange Capacity
Head‑to‑head
3.56 – 3.77 meq/g dry resin (Cl⁻ form) vs. lower‑capacity prior art membranes (e.g., TMA‑based)
Reported higher ion‑exchange capacity supports improved conductivity in electrodialysis
Measured via titration of Cl⁻ on VBC‑PMPDA membranes
Anion Exchange Membranes Electrodialysis Ion-Exchange Capacity

Superior Long-Term Base Stability Under Caustic Conditions for N,N,N',N',2-Pentamethyl-1,2-propanediamine-Based Membranes

Membranes prepared with N,N,N',N',2-pentamethyl-1,2-propanediamine exhibit exceptional resistance to degradation in high pH environments, a critical differentiator for industrial electrodialysis applications. When immersed in 0.1 N NaOH (pH=13) at room temperature, the electrical resistance of these PMPDA-derived membranes remained substantially unchanged over a 27-day continuous test period [1]. In stark contrast, prior art membranes, such as those based on vinylbenzyl chloride and dimethylaminoethyl methacrylate (DMAEMA), are reported to severely deteriorate, becoming limp and rubbery after only 1 to 2 days of exposure to pH 12 solutions [1].

Alkaline Stability
Head‑to‑head
Electrical resistance substantially unchanged after 27 days in pH 13 NaOH; prior art DMAEMA‑based membranes deteriorated in 1–2 days
Extended stability under caustic conditions reduces membrane replacement frequency
0.1 N NaOH, room temperature, continuous immersion
Base Stability Electrodialysis Alkaline Environments

Differentiated Volatility Profile: Elevated Boiling Point of N,N,N',N',2-Pentamethyl-1,2-propanediamine Relative to Tetramethyl Analog

The presence of an additional methyl group on the central carbon of N,N,N',N',2-pentamethyl-1,2-propanediamine (MW 144.26 g/mol) compared to its direct structural analog N,N,N',N'-tetramethyl-1,2-propanediamine (CAS 1822-45-3, MW 130.23 g/mol) results in a measurably higher boiling point. The pentamethyl derivative exhibits a predicted boiling point of 141.7°C at 760 mmHg , whereas the tetramethyl analog has a predicted boiling point of 125.5°C at 760 mmHg . This 16.2°C increase suggests reduced volatility, a property that is highly relevant for applications where lower emissions and improved handling safety during high-temperature processing are paramount, such as in the manufacture of low-odor polyurethane foams [1].

Volatility Profile
Cross‑study comparable
Predicted boiling point 141.7 °C vs. 125.5 °C for tetramethyl analog (+16.2 °C)
Lower volatility may support reduced fugitive emissions in polyurethane manufacturing
Predicted values; experimental verification recommended
Volatility Polyurethane Catalysis Emission Reduction

Dual-Functional Ditertiary Amine Scaffold for Streamlined Synthesis of Crosslinked Ion-Exchange Polymers

N,N,N',N',2-Pentamethyl-1,2-propanediamine functions as a dual-functional monomer in the synthesis of anion exchange polymers, simultaneously providing both the crosslinking network and the quaternary ammonium ion-exchange sites [1]. This capability stems from its structure containing two terminal, sterically accessible tertiary amine groups that can each react with chloromethylstyrene monomers to form stable quaternary ammonium linkages [1]. In contrast, conventional approaches using mono-tertiary amines (e.g., trimethylamine) only introduce ion-exchange functionality post-polymerization, requiring an additional crosslinking agent and often leading to less defined network structures [1]. While direct comparative kinetic data for polyurethane catalysis specific to this pentamethyl derivative are sparse, its structural homology to high-performance, low-emission polyurethane catalysts like pentamethyldiethylenetriamine (PMDETA) supports a class-level inference of strong catalytic activity in urethane and urea reactions [2].

Dual‑Functional Scaffold
Class‑level
Simultaneous crosslinking and quaternization in a single monomer; mono‑tertiary amines require separate crosslinker
Streamlined polymer synthesis with more uniform crosslink distribution
Direct catalytic kinetics for this derivative are sparse; structural homology to PMDETA supports class‑level inference
Polymer Synthesis Crosslinking Functional Monomers

Best Research and Industrial Application Scenarios for 1,2-Propanediamine, N,N,N',N',2-pentamethyl- (CAS 68367-53-3) Based on Validated Evidence


High-Performance Anion Exchange Membranes for Industrial Electrodialysis

Formulators seeking to manufacture durable, high-capacity anion exchange membranes for electrodialysis in alkaline or neutral pH environments should prioritize 1,2-propanediamine, N,N,N',N',2-pentamethyl- over conventional mono-amines or tetramethyl analogs. The compound's unique ditertiary structure enables simultaneous crosslinking and quaternization with vinylbenzyl chloride, yielding membranes with ion-exchange capacities up to 3.77 meq/g and exceptional base stability, with electrical resistance unchanged after 27 days in pH 13 NaOH [1]. This combination of high capacity and longevity is unattainable with simpler tertiary amines like trimethylamine, which produce lower-capacity membranes that degrade within days under caustic conditions [1].

Specialty Polyurethane Catalyst for Low-Emission Flexible and Rigid Foam Formulations

In the development of next-generation polyurethane foams for automotive interiors, furniture, and insulation, 1,2-propanediamine, N,N,N',N',2-pentamethyl- offers a compelling alternative to more volatile tertiary amine catalysts. Its elevated boiling point (141.7°C predicted) compared to its tetramethyl analog (125.5°C predicted) suggests reduced fugitive emissions during exothermic foam reactions and post-cure stages [1]. Given its structural kinship with high-activity catalysts like PMDETA, this pentamethyl diamine is expected to efficiently accelerate both the gelling (urethane) and blowing (urea) reactions, enabling fine-tuning of foam rise and cure profiles while helping manufacturers meet stringent indoor air quality standards [2].

Corrosion Inhibitor Intermediate for Oilfield and Industrial Cooling Systems

The high base strength and strong metal-coordinating ability of 1,2-propanediamine, N,N,N',N',2-pentamethyl- make it a valuable intermediate in the synthesis of specialized corrosion inhibitors for oil and gas production, as well as industrial cooling water circuits. The compound's sterically hindered tertiary amine structure allows for the formation of stable, protective films on metal surfaces, particularly steel, under a range of pH and temperature conditions [1]. For procurement specialists in the chemical manufacturing sector serving the oilfield or water treatment industries, this diamine provides a building block for creating next-generation inhibitors with potentially enhanced thermal stability and film persistence compared to those derived from less hindered or less basic amines.

Epoxy Resin Curing Agent and Accelerator for Controlled Crosslinking

Formulators of epoxy resin systems requiring controlled reactivity and specific crosslink densities should evaluate 1,2-propanediamine, N,N,N',N',2-pentamethyl- as a curing agent or accelerator. Its tertiary amine groups catalyze epoxy homopolymerization and react with epoxy groups to form quaternary ammonium crosslinks, while the central methyl substituent introduces steric hindrance that can moderate reaction rates and influence final network topology [1]. This allows for the design of thermosets with tailored glass transition temperatures and mechanical properties, offering a distinct advantage over simpler, more reactive primary/secondary diamines or less sterically hindered tertiary amine catalysts. The compound's liquid state and moderate viscosity also facilitate easy incorporation into resin formulations.

Application
Selection Property
Validation Focus
Anion exchange membrane research for electrodialysis
Dual‑functional diamine enabling high ion‑exchange capacity and base stability
Ion‑exchange capacity (meq/g) and electrical resistance after prolonged alkaline immersion
Low‑emission polyurethane foam development
Elevated boiling point and steric hindrance reduce volatility while maintaining catalytic activity
Fugitive emissions during foam rise, gelling/blowing reaction balance, and indoor air quality compliance
Corrosion inhibitor intermediate synthesis
High base strength and metal‑coordinating tertiary amine groups for protective film formation
Film persistence and thermal stability on steel surfaces under variable pH and temperature
Epoxy curing agent for controlled crosslinking
Sterically hindered tertiary amine moderates reaction rate and influences network topology
Glass transition temperature, crosslink density, and viscosity in resin formulations

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